3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid
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Overview
Description
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid is a derivative of alanine, an amino acid. This compound is often used in peptide synthesis due to its protective group, fluorenylmethyloxycarbonyl (Fmoc), which is commonly employed to protect the amino group during the synthesis of peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid typically involves the protection of the amino group of alanine with the Fmoc group. This can be achieved through the reaction of alanine with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in DMF.
Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling agents like HATU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Major Products
The major products formed from these reactions include peptides with the desired sequence and structure, where the Fmoc group has been successfully removed or coupled with other amino acids .
Scientific Research Applications
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications
Mechanism of Action
The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid primarily involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds .
Comparison with Similar Compounds
Similar Compounds
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid: Another alanine derivative with similar protective properties.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid: An aspartic acid derivative with similar applications in peptide synthesis.
Uniqueness
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid is unique due to its specific structure, which allows for efficient protection and deprotection of the amino group during peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(11-19(22)23)21(2)20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAUJSQFKHUHKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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